2,3-Dibromoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dibromoquinoline derivatives often involves palladium-catalyzed reactions, highlighting the compound's role in facilitating efficient synthetic pathways for the construction of complex molecules. For instance, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids has been developed for the efficient synthesis of 3-aryl-2-aminoquinolines. This process includes palladium-catalyzed isocyanide insertion, intramolecular cyclization, followed by Suzuki coupling, yielding the products in good to excellent isolated yields (Hu et al., 2014). Additionally, a novel synthesis pathway for 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion followed by cyclization of gem-dibromovinylanilines has been developed, showcasing the compound's potential in synthesizing amino-substituted quinolines (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,3-Dibromoquinoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been conducted for hydroquinoline derivatives, which can provide insights into the structural features and intermolecular interactions of 2,3-Dibromoquinoline-related compounds (Baba et al., 2019).
Chemical Reactions and Properties
2,3-Dibromoquinoline participates in various chemical reactions, including the formation of Schiff bases and the facilitation of novel synthetic routes. For example, novel Schiff bases were synthesized by the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes, showcasing the compound's versatility in chemical transformations (Panneerselvam et al., 2009).
Scientific Research Applications
Reactivity in Different Media : 2,3-Dibromoquinoline reacts with potassium amide in various media, resulting in bromine migration, dimerization, cine-substitutions, and various ring transformations. This suggests its potential in synthetic chemistry for producing different compounds (Hertog & Buurman, 2010).
Synthesis of Quinazolinones : It is used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, indicating its role in creating bioactive molecules which could have pharmaceutical applications (Narasimhamurthy et al., 2014).
Chemistry of Related Analogs : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which include dibromoquinoline derivatives, highlights its significance in the synthesis of quinoline ring systems and fused or binary quinoline-core heterocyclic systems. These compounds have both biological and synthetic applications (Hamama et al., 2018).
Formation of Lattice Inclusion Hosts : 2,3-Dibromoquinoline derivatives can form lattice inclusion hosts, indicating their potential use in material science and molecular engineering (Marjo et al., 2001).
Inhibitor for Poly(ADP-ribose)polymerase-1 (PARP-1) : Its derivatives have been studied as inhibitors for PARP-1, an important target in drug design, particularly for therapeutic activities such as cancer treatment (Lord et al., 2009).
Application in Malaria Therapy : 8-Aminoquinoline derivatives, which are structurally related to 2,3-Dibromoquinoline, have significant implications in the treatment of latent malaria, demonstrating the potential for related compounds in medicinal applications (Baird, 2019).
Antitumor Agents : 2,3-Dibromoquinoline derivatives have been evaluated as potent antitumor agents, indicating their significance in the development of new cancer treatments (Chou et al., 2010).
Regioselective Tandem Metal-Catalyzed Aminations : It undergoes regioselective tandem metal-catalyzed aminations, leading to the synthesis of new heterocyclic scaffolds, relevant in the development of novel chemical entities (Loones et al., 2007).
Safety And Hazards
2,3-Dibromoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2,3-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPZTJLHQKCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoquinoline | |
CAS RN |
13721-00-1 | |
Record name | 2,3-dibromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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